2-Benzyl-1,3-thiazole-4-carboxylic acid

Descripción

Overview of Thiazole (B1198619) Derivatives in Medicinal and Agricultural Chemistry

Thiazole derivatives represent a cornerstone in the fields of medicinal and agricultural chemistry, owing to their versatile biological activities and established presence in numerous commercial products.

Significance of the 1,3-Thiazole Ring System in Bioactive Molecules

The 1,3-thiazole ring is a five-membered heterocyclic motif containing one sulfur and one nitrogen atom, which imparts a unique set of physicochemical properties that are conducive to biological activity. nih.govnih.gov This ring system is a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is found in a wide array of bioactive molecules. researchgate.netresearchgate.net The aromatic nature of the thiazole ring allows for various types of chemical interactions, including pi-stacking and hydrogen bonding, which are critical for binding to biological targets like enzymes and receptors. nih.gov Consequently, thiazole derivatives have demonstrated a broad spectrum of pharmacological effects. nih.govresearchgate.net

The versatility of the thiazole scaffold has enabled its incorporation into compounds with a wide range of therapeutic applications. sciencescholar.us

Table 1: Reported Biological Activities of Thiazole Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against a range of bacteria and fungi. researchgate.net |

| Anticancer | Shows activity against various cancer cell lines. nih.govrsc.org |

| Anti-inflammatory | Helps in reducing inflammation. nih.govjetir.org |

| Antiviral | Exhibits activity against certain viruses. nih.gov |

| Antidiabetic | Some derivatives have shown potential in managing diabetes. nih.govnih.gov |

| Anthelmintic | Used to treat infections caused by parasitic worms. researchgate.netjetir.org |

| Antihypertensive | Can help in lowering high blood pressure. researchgate.net |

Historical Context of Thiazole-Containing Compounds in Drug Development

The journey of thiazole-containing compounds in drug development began with the discovery of the thiazole ring in vitamin B1 (thiamine), a crucial nutrient for neurological function. nih.govnih.gov The first reported synthesis of the thiazole moiety was by Hantzsch and Weber in 1887. sciencescholar.us Since then, the thiazole scaffold has become a privileged structure in medicinal chemistry, with more than 18 FDA-approved drugs containing this ring system. researchgate.net

A notable early example is Sulfathiazole, one of the first antimicrobial sulfonamides. jetir.orgijper.org The discovery of penicillin, which contains a fused thiazolidine (B150603) ring, was a landmark in antibiotic history and further solidified the importance of this heterocyclic system. nih.govijper.orgsysrevpharm.org In subsequent decades, research has led to the development of a diverse array of thiazole-containing drugs for various diseases. ijper.org

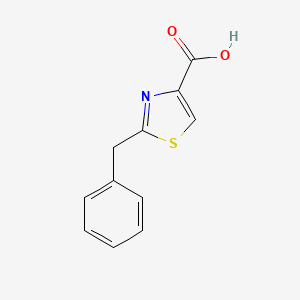

Chemical Structure and Nomenclature of 2-Benzyl-1,3-thiazole-4-carboxylic acid

The specific compound of interest, this compound, possesses a well-defined chemical structure that dictates its properties and reactivity.

The molecule consists of a central 1,3-thiazole ring. A benzyl (B1604629) group (a phenyl group attached to a methylene (B1212753) bridge, -CH2-) is substituted at the second position of the thiazole ring. A carboxylic acid group (-COOH) is attached to the fourth position.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 36916-44-6 chemsrc.comsigmaaldrich.com |

| Molecular Formula | C11H9NO2S uni.lu |

| IUPAC Name | This compound uni.lu |

| SMILES | C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O uni.lu |

| InChI | InChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) uni.lu |

Research Landscape and Emerging Applications of this compound and its Analogs

The research surrounding this compound and its analogs is an active area of investigation, primarily driven by the search for novel therapeutic agents. The core structure of this compound serves as a versatile scaffold for the synthesis of new derivatives with tailored biological activities. ontosight.ai

One of the prominent areas of research for analogs of this compound is in the development of anti-inflammatory agents. tandfonline.comtandfonline.com For instance, a series of 4-benzyl-1,3-thiazole derivatives have been synthesized and evaluated for their anti-inflammatory potential, with some compounds showing promising activity. tandfonline.comtandfonline.com The design of these analogs often involves bioisosteric replacement, a strategy where one part of a molecule is replaced by another with similar physical or chemical properties, to enhance efficacy or reduce toxicity. tandfonline.com

The broader family of 2-substituted-1,3-thiazole-4-carboxylic acid derivatives has been explored for a range of biological applications. The synthesis of these compounds often involves multi-step reactions, and their characterization is performed using modern spectroscopic techniques. ontosight.ai The structural modifications on the benzyl group and the thiazole ring can lead to compounds with diverse pharmacological profiles, including antimicrobial and anticancer activities. ontosight.ai Beyond medicinal chemistry, 1,3-thiazole compounds have also been investigated for their potential use in agrochemicals, dyes, and materials science. figshare.com

The ongoing research into this compound and its analogs highlights the enduring importance of the thiazole nucleus in the quest for new and improved chemical entities for a variety of applications.

Propiedades

IUPAC Name |

2-benzyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVVHURAIHESSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363440 | |

| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36916-44-6 | |

| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Benzyl-1,3-thiazole-4-carboxylic acid

Traditional methods for synthesizing the this compound scaffold often involve multi-step sequences that rely on classical condensation and cyclization reactions.

The Hantzsch thiazole (B1198619) synthesis remains a cornerstone for the formation of the thiazole ring. organic-chemistry.orgwikipedia.orgmdpi.com This method typically involves the condensation of a thioamide with an α-haloketone. In the context of this compound, this would involve the reaction of 2-phenylthioacetamide with an ethyl 3-bromo-2-oxopropanoate. The initial nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration, leads to the formation of the thiazole ring.

A general representation of the Hantzsch synthesis for a related compound is depicted below:

| Reactant 1 | Reactant 2 | Product | Reference |

| Thioamide | α-Haloketone | Thiazole derivative | organic-chemistry.orgwikipedia.org |

| 2-Phenylthioacetamide | Ethyl 3-bromo-2-oxopropanoate | Ethyl 2-benzyl-1,3-thiazole-4-carboxylate | (Hypothetical) |

This initial product, an ester, can then be hydrolyzed to the desired carboxylic acid.

Cyclization is the pivotal step in forming the heterocyclic thiazole core. Following the initial condensation in the Hantzsch synthesis, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone moiety. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic thiazole ring. The reaction conditions for these cyclization reactions can be optimized to improve yields and minimize side products.

Once the 2-benzyl-1,3-thiazole-4-carboxylate core is synthesized, further modifications can be introduced. A primary functional group transformation is the hydrolysis of the ester group at the 4-position to yield the final carboxylic acid. This is typically achieved under acidic or basic conditions. oup.comlibretexts.org

The carboxylic acid moiety itself serves as a versatile handle for further derivatization. It can be converted into a variety of other functional groups, such as amides, esters, or acid chlorides, allowing for the attachment of diverse molecular fragments. researchgate.netthermofisher.com For instance, coupling reactions with amines can lead to the formation of novel amide derivatives with potential biological activities. The benzyl (B1604629) group at the 2-position can also be a site for functionalization, although this is less common than modifications at the carboxylic acid group.

Advanced Synthetic Approaches and Process Optimization

To overcome the limitations of traditional multi-step syntheses, more efficient and streamlined methods have been developed.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. researchgate.netnih.govresearchgate.netnih.gov For the synthesis of thiazole carboxylic acids, a one-pot approach could involve the in-situ formation of the thioamide followed by its reaction with an α-haloketone. Multi-component reactions, a subset of one-pot syntheses, are particularly powerful for generating molecular diversity. While a specific one-pot synthesis for this compound is not prominently detailed in the literature, the general principles have been applied to structurally similar thiazoles.

For example, a one-pot, three-component reaction has been described for the synthesis of other functionalized thiazoles, highlighting the potential for applying this strategy to the target molecule. researchgate.net

| Reaction Type | Key Features | Potential Application | Reference |

| One-Pot, Three-Component Reaction | High efficiency, atom economy, reduced waste | Direct synthesis of this compound derivatives | researchgate.net |

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of compounds for drug discovery and other applications. This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions. The key advantage is the ease of purification, as excess reagents and by-products can be simply washed away.

The solid-phase synthesis of thiazole-based peptidomimetics has been reported, demonstrating the feasibility of constructing the thiazole ring on a solid support. This approach could be adapted for the synthesis of this compound, potentially enabling the high-throughput synthesis of a library of its derivatives for biological screening.

Green Chemistry Principles in the Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives has increasingly benefited from the application of green chemistry principles, which aim to reduce or eliminate the use of hazardous substances and increase efficiency. bohrium.combepls.com Key advancements include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the development of environmentally benign catalysts. mdpi.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of thiazole derivatives. bepls.com This technique often leads to a significant reduction in reaction times and an improvement in yields compared to conventional heating methods. nih.govresearchgate.net For instance, the Hantzsch thiazole synthesis, a classical method for preparing thiazoles, can be performed under microwave irradiation to produce various aminothiazole derivatives in higher yields and with shorter reaction times. nih.gov

Ultrasound-promoted synthesis is another green approach that accelerates chemical reactions through acoustic cavitation. nih.govmdpi.comresearchgate.net This method offers advantages such as mild reaction conditions, rapid reaction rates, and high yields. nih.gov The use of eco-friendly and recyclable biocatalysts, such as those derived from chitosan, in conjunction with ultrasonic irradiation, further enhances the green credentials of thiazole synthesis. nih.govmdpi.com These catalysts can often be recovered and reused multiple times without a significant loss of activity. nih.gov

| Method | Key Advantages | Typical Conditions | Catalyst Examples |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, enhanced reaction rates. bepls.comnih.govresearchgate.net | Microwave irradiation, often in a solvent like DMF or ethanol. researchgate.net | Iodine, p-toluenesulfonic acid (PTSA). bepls.comresearchgate.net |

| Ultrasound-Promoted Synthesis | Mild conditions, rapid reactions, high yields, energy efficiency. nih.govnih.gov | Ultrasonic irradiation in a water bath, often at moderate temperatures (e.g., 40-60°C). mdpi.commdpi.com | Chitosan-based biocatalysts, triethylamine. mdpi.comnih.govmdpi.com |

Reactivity of the Carboxylic Acid Moiety in this compound

The carboxylic acid group at the 4-position of the thiazole ring is a key functional handle that allows for a variety of chemical transformations.

Esterification Reactions

The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org

The mechanism of Fischer esterification proceeds through several reversible steps. masterorganicchemistry.comlibretexts.org Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgyoutube.com Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to favor the formation of the ester, it is common to use an excess of the alcohol or to remove the water as it is formed. masterorganicchemistry.comathabascau.ca

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for thiazole carboxylic acids, though the conditions required can vary. wikipedia.org The ease of decarboxylation often depends on the stability of the carbanion intermediate formed upon loss of CO₂. masterorganicchemistry.com For heteroaromatic carboxylic acids, the reaction mechanism can be influenced by the acidity of the medium. nih.gov

Kinetic studies on the decarboxylation of 2-aminothiazole-5-carboxylic acids have shown that the reaction can proceed through different mechanisms depending on the proton activity. rsc.orgrsc.orgrsc.org These mechanisms include a unimolecular decarboxyprotonation, where the slow step is the cleavage of the carbon-carbon bond, and a bimolecular protiodecarboxylation. rsc.orgrsc.org While these studies focus on the 5-carboxylic acid isomer, the principles can provide insight into the potential reactivity of the 4-carboxylic acid derivative. The stability of the resulting carbanion at the 4-position of the thiazole ring would be a critical factor in determining the reaction pathway and conditions. masterorganicchemistry.com

Derivatization at the 2-Benzyl Position and Thiazole Ring

Modifications to the 2-benzyl group and the thiazole ring itself are crucial for tuning the properties of the molecule for various applications.

Introduction of Substituted Benzyl Groups

The synthesis of analogues with substituents on the benzyl ring allows for the exploration of structure-activity relationships. A general approach to creating a library of such compounds involves reacting appropriately substituted 2-bromo-1-phenylethanones with thiazol-2-amine to form substituted 6-phenylimidazo[2,1-b]thiazoles, which can then be further functionalized. nih.gov While this specific example leads to a different scaffold, the principle of using substituted phenyl precursors to introduce diversity at the benzyl position is a common strategy in medicinal chemistry. nih.gov By starting with differently substituted phenylacetic acids or related precursors in the initial thiazole synthesis, a range of 2-(substituted benzyl)thiazole derivatives can be generated.

Modifications of the Thiazole Ring for Enhanced Properties

The thiazole ring serves as a versatile scaffold that can be modified to enhance biological activity and other properties. nih.gov The introduction of various substituents at different positions of the ring is a common strategy in drug design. ijper.orgrsc.orgresearchgate.net For instance, in the development of anti-Candida agents, novel 2,4-disubstituted thiazole derivatives were synthesized and evaluated, demonstrating that modifications at these positions can significantly impact biological activity. nih.govnih.gov

| Compound Name |

|---|

| This compound |

| 2-bromo-1-phenylethanone |

| thiazol-2-amine |

| 6-phenylimidazo[2,1-b]thiazole |

| 2-aminothiazole-5-carboxylic acid |

| N-(5-benzylthiazol-2-yl)benzamide |

Based on a comprehensive review of available scientific literature, there is limited specific research data corresponding to the detailed pharmacological and biological activities of the compound “this compound” as required by the provided outline.

The thiazole nucleus is a well-established pharmacophore, and numerous derivatives have been synthesized and evaluated for a wide range of biological activities. However, specific experimental studies detailing the anti-inflammatory, antimicrobial, antifungal, and antiviral profiles for this compound are not sufficiently available to construct a thorough and scientifically accurate article based on the requested structure.

Research on structural isomers, such as 4-benzyl-1,3-thiazole derivatives, has been conducted, particularly in the context of anti-inflammatory activity and dual COX/LOX inhibition. tandfonline.comtandfonline.com However, these findings cannot be directly and accurately attributed to the 2-benzyl isomer.

Therefore, due to the absence of specific, detailed research findings and data for "this compound," it is not possible to generate the requested article while adhering to the strict requirements for scientific accuracy and sole focus on the specified compound.

Pharmacological and Biological Activity Profiles

Antiviral Activity

Efficacy against Plant Viruses (e.g., TMV)

The thiazole (B1198619) moiety is a recognized scaffold in the development of antiviral agents. Research into various derivatives has shown potential against plant pathogens like the Tobacco Mosaic Virus (TMV). While direct studies on the antiviral activity of 2-Benzyl-1,3-thiazole-4-carboxylic acid against TMV are not extensively documented in available literature, the broader family of thiazole and benzothiazole (B30560) derivatives has demonstrated notable antiviral properties. For instance, certain β-amino ester derivatives containing a benzothiazole unit have shown good curative rates against TMV. mdpi.com Specifically, compounds 5i and 5m from a synthesized series demonstrated curative rates of 52.23% and 54.41%, respectively, at a concentration of 0.5 mg/mL. mdpi.com Furthermore, novel 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, have also exhibited excellent protective activity against TMV, with some compounds showing superior efficacy to the commercial agent ningnanmycin. nih.govnih.gov These findings suggest that the thiazole scaffold is a promising backbone for the development of novel antiviral agents for agricultural applications, although specific efficacy data for this compound remains a subject for future investigation.

Anticancer and Cytotoxic Investigations

The thiazole ring is a prominent feature in a variety of compounds investigated for their anticancer properties. Derivatives of this heterocyclic system have been shown to exhibit significant cytotoxic effects against numerous cancer cell lines and to induce apoptosis, a key mechanism in cancer therapy.

In Vitro Cytotoxicity against Cancer Cell Lines

While specific cytotoxic data for this compound is limited, extensive research on its structural analogues highlights the potential of this chemical class. For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines. mdpi.com Among these, the 4-chloro-2-methylphenyl amido substituted thiazole with a 2-chlorophenyl group at the second position of the thiazole ring showed the highest activity. mdpi.com

In another study, new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides were screened for their anticancer activity. One derivative, in particular, demonstrated a high activity toward the SR Leukemia cell line (GI50=1.77µM), NCI-H522 NSC lung cancer cell line (GI50=1.97µM), SNB-75 CNS Cancer cell line (GI50= 1.57µM), and DU-145 Prostate Cancer cell line (GI50=1.97µM). semanticscholar.org

Furthermore, synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives have shown potent cytotoxicity. nih.gov Compound 5b was found to be the most potent against MCF-7 cells (IC50 = 0.2±0.01 µM), while compounds 5k and 5g showed strong cytotoxic activity against MDA-MB-468 (IC50 = 0.6±0.04 µM) and PC-12 cells (IC50 = 0.43±0.06 µM), respectively. nih.gov These examples underscore the therapeutic potential of the benzyl-thiazole scaffold in oncology.

Table 1: In Vitro Cytotoxicity of Selected Thiazole Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

|---|---|---|---|

| N-(5-benzyl-1,3-thiazol-2-yl) derivative | SR (Leukemia) | 1.77 | semanticscholar.org |

| N-(5-benzyl-1,3-thiazol-2-yl) derivative | NCI-H522 (Lung) | 1.97 | semanticscholar.org |

| N-(5-benzyl-1,3-thiazol-2-yl) derivative | SNB-75 (CNS) | 1.57 | semanticscholar.org |

| N-(5-benzyl-1,3-thiazol-2-yl) derivative | DU-145 (Prostate) | 1.97 | semanticscholar.org |

| Phthalimide-thiazole derivative 5b | MCF-7 (Breast) | 0.2±0.01 | nih.gov |

| Phthalimide-thiazole derivative 5k | MDA-MB-468 (Breast) | 0.6±0.04 | nih.gov |

Apoptosis Induction and Related Mechanisms

The induction of apoptosis is a desirable characteristic for anticancer agents. Thiazole derivatives have been shown to trigger this programmed cell death pathway in cancer cells. A study on novel 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives found that the most active compounds inhibited the growth of U-937 and SK-MEL-1 cancer cell lines with IC50 values ranging from 5.7 to 12.2 μM. mdpi.com On U-937 cells, two of these compounds induced apoptosis in a time and concentration-dependent manner. mdpi.com

Further investigation into phthalimide-thiazole derivatives revealed that their cytotoxic activity on cancer cells may be linked to apoptosis. nih.gov This was supported by DNA fragmentation and caspase-3 activity data. nih.gov Reverse transcription PCR analysis of apoptosis markers suggested that these compounds induce apoptosis through the intrinsic pathway. nih.gov These findings highlight the potential of the thiazole scaffold in designing new therapeutic agents that can selectively eliminate cancer cells through the induction of apoptosis.

Enzyme Inhibition Studies

The versatility of the this compound scaffold extends to the inhibition of various enzymes, indicating its potential in addressing antibiotic resistance and neurodegenerative disorders.

Metallo-β-lactamase Inhibition

Bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), is a significant public health concern. Research has identified 2-benzylthiazole-4-carboxylic acid as a novel inhibitor of IMP-1, a type of MBL. In one study, this compound exhibited an IC50 of 34.7 µM against IMP-1. This finding is particularly noteworthy as it presents a new class of MBL inhibitors, offering a potential avenue for the development of drugs to combat antibiotic-resistant bacteria.

Table 2: Metallo-β-lactamase Inhibitory Activities of 2-Benzylthiazole-4-carboxylic acid and Controls

| Compound | IC50 for IMP-1 (µM) |

|---|---|

| 2-Benzylthiazole-4-carboxylic acid | 34.7 |

| Captopril (Positive Control) | 5.0 |

Cholinesterase Inhibition with Anti-Inflammatory Correlates

In the broader context of cholinesterase inhibition, various thiazole derivatives have been investigated. For instance, a series of benzimidazole-based thiazoles demonstrated good inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the micromolar to nanomolar range. mdpi.com One of the most potent inhibitors identified had IC50 values of 0.10 ± 0.05 µM for AChE and 0.20 ± 0.050 µM for BuChE. mdpi.com These findings suggest that the thiazole scaffold is a promising starting point for the design of new cholinesterase inhibitors, although the specific activity of this compound in this regard requires further investigation.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tobacco Mosaic Virus (TMV) |

| Ningnanmycin |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives |

| N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides |

| 1,3-thiazole incorporated phthalimide derivatives |

| 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives |

| Captopril |

| EDTA (Ethylenediaminetetraacetic acid) |

| 4-Benzyl-1,3-thiazole derivatives |

| Benzimidazole-based thiazoles |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BuChE) |

Xanthine (B1682287) Oxidase Inhibition and Free Radical Scavenging

Xanthine oxidase (XO) is a critical enzyme in human purine (B94841) metabolism, responsible for catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. mdpi.comfrontiersin.org Overactivity of this enzyme can lead to an overproduction of uric acid, resulting in hyperuricemia, a primary cause of gout. mdpi.com Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing such conditions. frontiersin.org

In the search for novel XO inhibitors, researchers have designed and synthesized derivatives related to this compound. One study focused on a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids, developed as structural analogues of the known XO inhibitor, Febuxostat. nih.govresearchgate.net Several of these compounds demonstrated significant in vitro inhibitory activity against xanthine oxidase. Notably, compounds designated 5j, 5k, and 5l showed potent inhibition with low micromolar IC50 values. nih.govresearchgate.net

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Thiazole Derivatives

| Compound | IC50 (μM) |

|---|---|

| 5j | 3.6 |

| 5k | 8.1 |

| 5l | 9.9 |

IC50 represents the concentration required for 50% inhibition of the enzyme.

The same series of compounds was also evaluated for its ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govresearchgate.net Free radicals and other reactive oxygen species are byproducts of metabolic processes, and their overabundance can lead to oxidative stress, a factor implicated in various diseases. mdpi.com The study found that several derivatives possessed moderate antioxidant capabilities. nih.govresearchgate.net Compounds 5k, 5n, and 5p were identified as having notable free radical scavenging activity. nih.govresearchgate.net It is particularly noteworthy that compound 5k exhibited both moderate xanthine oxidase inhibitory activity and antioxidant potential. nih.govresearchgate.net

Table 2: DPPH Free Radical Scavenging Activity of Selected Thiazole Derivatives

| Compound | IC50 (μM) |

|---|---|

| 5k | 15.3 |

| 5n | 17.6 |

| 5p | 19.6 |

IC50 represents the concentration required to scavenge 50% of DPPH free radicals.

Other Reported Biological Activities

Beyond xanthine oxidase inhibition and free radical scavenging, the thiazole scaffold is a component of molecules investigated for a range of other biological effects.

The thiazole nucleus is a heterocyclic structure that has garnered interest for its potential in developing new anticonvulsant agents. biointerfaceresearch.com Thiazole-containing compounds have been explored for their broad-spectrum anticonvulsant potency. biointerfaceresearch.com For instance, research into related structures such as thiazole-bearing 4-thiazolidinones has demonstrated significant anticonvulsant effects in preclinical models. mdpi.comresearchgate.net These hybrid molecules have shown excellent activity in both the maximal electroshock (MES) seizure test and the pentylenetetrazole (PTZ)-induced seizure test. mdpi.comresearchgate.net The investigation of various thiazole and thiadiazole derivatives highlights the ongoing effort to identify new therapeutic agents for neurological disorders like epilepsy. biointerfaceresearch.comfrontiersin.org

The capacity of thiazole derivatives to act as antioxidants is a significant area of research. mdpi.comnih.gov As detailed in section 3.5.3, a study on 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives confirmed their free radical scavenging properties through the DPPH assay. nih.govresearchgate.net Compounds 5k, 5n, and 5p from this series demonstrated moderate antioxidant activity with IC50 values of 15.3, 17.6, and 19.6 μM, respectively. nih.govresearchgate.net Further research into other series of phenolic thiazoles has also shown them to possess remarkable antioxidant and antiradical properties, reinforcing the potential of the thiazole core in mitigating oxidative stress. semanticscholar.orgresearchgate.net

Plant growth regulators are chemical compounds used to modify plant physiology, influencing processes like cell division, elongation, and differentiation. phytotechlab.com These regulators include classes such as auxins and cytokinins. phytotechlab.com While various benzoic acid derivatives have been investigated for their ability to promote plant growth, specific research detailing the activity of this compound as a plant growth regulator is not prominent in the reviewed literature. google.com

Structure Activity Relationship Sar and Molecular Design

Elucidation of Key Pharmacophores within the 2-Benzyl-1,3-thiazole-4-carboxylic acid Scaffold

The this compound framework is a versatile scaffold from which several key pharmacophoric models have been derived. A notable model is the three-point pharmacophore identified for dual-acting anti-inflammatory agents. tandfonline.comnih.gov This model, developed from derivatives of 4-benzyl-1,3-thiazole, highlights the essential features required for activity. tandfonline.comnih.gov

The key components of this anti-inflammatory pharmacophore are:

A benzyl (B1604629) group at the C4 position of the thiazole (B1198619) ring , which has been established as a critical pharmacophoric element. tandfonline.com

A substituted phenyl carbonyl group at the C5 position , where the carbonyl group acts as a linker. tandfonline.comtandfonline.com

A carbalkoxy amino or aryl amino side chain at the C2 position , with the amino group serving as a linker to the thiazole core. tandfonline.comtandfonline.com

In the context of anticancer activity, particularly as tubulin polymerization inhibitors, a different pharmacophoric skeleton has been identified. This is based on a 2-substituted-4/5-(3,4,5-trimethoxybenzoyl)thiazole structure. nih.gov The essential components for this activity include the thiazole ring, a 3,4,5-trimethoxybenzoyl moiety at position C4 or C5, and a specific substitution pattern at the C2 position. nih.gov The nitrogen substitution at the C2 position, in particular, is considered critical for binding to tubulin. nih.gov

Impact of Substitutions on Biological Activity

The biological activity of the this compound scaffold is highly sensitive to substitutions on both the benzyl moiety and the thiazole ring itself.

The substitution pattern on the phenyl ring of the benzyl group significantly influences the biological potency of these compounds. nih.gov Research into antiproliferative agents has involved modifying this ring with both electron-releasing groups, such as methyl (CH₃) and methoxy (B1213986) (OCH₃), and electron-withdrawing groups like fluorine (F), chlorine (Cl), or bromine (Br). nih.gov

In a series of thiazinoquinone derivatives developed as antiparasitic agents, modifications to the para-position of the benzyl side chain were explored. mdpi.com Structure-activity relationship studies revealed that the antiplasmodial activity was not primarily influenced by the inductive effect of the substituents. Instead, the resonance effect, particularly from electron-donating groups, played a more crucial role in determining the compound's efficacy. mdpi.com

Table 1: Impact of Benzyl Moiety Substitutions on Biological Activity

| Substituent Type | Position | Observed Effect on Activity | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Electron-releasing (e.g., OCH₃, CH₃) | Para | Activity influenced more by electron-donating resonance effect than inductive effect. | Antiparasitic (Antiplasmodial) | mdpi.com |

| Electron-withdrawing (e.g., F, Cl, Br) | General | Substitution pattern plays an important role in potency. | Antiproliferative | nih.gov |

Modifications to the thiazole ring, particularly at the C2 and C5 positions, are critical for tuning the biological activity. In the development of anti-inflammatory agents based on the 4-benzyl-1,3-thiazole core, two series of substitutions at the C2 position were compared: those with aryl amino groups and those with carbalkoxy amino groups. nih.govtandfonline.com The findings consistently showed that the carbalkoxy amino series possessed superior biological activity. nih.govtandfonline.com

For substitutions at the C5 position, the introduction of a phenyl carbonyl group was found to be beneficial. Furthermore, compounds with substitutions on this phenyl ring, especially at the para-position, were more active than their unsubstituted counterparts. tandfonline.com

In the context of anticancer agents targeting tubulin, the C2 position is paramount. The nature of the nitrogen-containing substituent at this position is critically involved in tubulin binding. nih.gov It was observed that increasing the flexibility by introducing a methylene (B1212753) or ethylene (B1197577) spacer between the C2-nitrogen and an attached phenyl ring led to a dramatic decrease in biological activity. nih.gov

Table 2: Summary of Thiazole Ring Substitution Effects

| Position | Substituent Class | Finding | Biological Activity | Reference |

|---|---|---|---|---|

| C2 | Carbalkoxy amino vs. Aryl amino | Carbalkoxy amino series exhibited greater activity. | Anti-inflammatory | nih.govtandfonline.com |

| C2 | Nitrogen-containing groups with spacers | Increased linker length (flexibility) between C2-N and a phenyl ring decreased activity. | Anticancer (Tubulin inhibition) | nih.gov |

| C5 | Substituted phenyl carbonyl | Substituted groups were more active than unsubstituted ones. | Anti-inflammatory | tandfonline.com |

The carboxylic acid group is a pivotal functional group in medicinal chemistry, largely due to its ability to engage in potent ligand-target interactions. wiley-vch.de At physiological pH, this group is typically ionized to form a carboxylate anion, which enhances water solubility and allows it to participate in strong electrostatic and charge-charge interactions, as well as hydrogen bonding. wiley-vch.desemanticscholar.org

Bioisosteric Replacements and their Influence on Activity and Stability

While the carboxylic acid group is often crucial for activity, it can also present challenges related to pharmacokinetics, such as poor membrane permeability or rapid metabolism. semanticscholar.org Bioisosteric replacement is a widely used strategy in drug design to address these issues by substituting the carboxylic acid with a different functional group that mimics its key properties while offering improved characteristics. semanticscholar.orgnih.gov

Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides, which have comparable acidity (pKa) and can maintain or even enhance biological activity. drughunter.comresearchgate.net

Tetrazoles : The 5-substituted 1H-tetrazole ring is a well-established non-classical bioisostere of a carboxylic acid. It has a similar pKa (~4.5–4.9) and planar structure but is more lipophilic. This replacement can lead to increased potency, as famously demonstrated in the development of the angiotensin II receptor antagonist losartan. drughunter.com

Acyl Sulfonamides : These groups are also effective mimics of carboxylic acids. Compared to simple sulfonamides (which are much weaker acids), the acyl group increases the acidity to a level more comparable to carboxylic acids, often resulting in a significant increase in binding affinity and potency. drughunter.comresearchgate.net

Another bioisosteric strategy involves modifying other parts of the scaffold. For example, the introduction of an NH linker at the C2 position of the thiazole ring was employed as a bioisosteric approach to improve the metabolic stability of carbalkoxy side chains, thereby preventing the formation of potentially toxic metabolites. nih.govtandfonline.com

Table 3: Common Bioisosteres for Carboxylic Acids

| Bioisostere | Typical pKa Range | Key Properties and Advantages | Reference |

|---|---|---|---|

| 5-Substituted Tetrazole | ~4.5 - 4.9 | Comparable acidity to COOH, increased lipophilicity, can improve potency. | drughunter.com |

| Acyl Sulfonamide | Variable (more acidic than sulfonamides) | Can closely mimic COOH acidity, may form additional hydrogen bonds, can significantly increase potency. | drughunter.comresearchgate.net |

| Sulfonamide | ~9 - 10 | Weaker acid, increases lipophilicity, can enhance metabolic stability and membrane permeability. | drughunter.com |

Computational Chemistry and Molecular Modeling Studies

Computational methods are invaluable tools for understanding the SAR of the this compound scaffold and for guiding the design of new, more potent analogs. Various modeling techniques have been applied to related structures.

Quantitative Structure-Activity Relationship (QSAR) studies have been performed on similar scaffolds. For instance, 2D and 3D-QSAR models were developed for 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors. nih.gov These studies utilized methods such as Genetic Function Approximation-Multi-Linear Regression (GFA-MLR) and Artificial Neural Networks (GFA-ANN). nih.gov Another study on thiazolidine-4-carboxylic acid derivatives showed that electrostatic and steric properties were the predominant factors influencing inhibitory activity. researchgate.net

3D-QSAR methods , including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided three-dimensional insights into how different substitutions affect activity. These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for biological activity. nih.gov

Molecular Docking has been used to predict the binding modes of thiazole derivatives within the active sites of their target proteins. Docking studies of thiazole compounds into the S. aureus MurB enzyme active site, for example, identified key hydrogen bond interactions and hydrophobic contacts that were crucial for binding. nih.gov

Molecular Mechanics calculations have also been employed to optimize the geometries of active compounds. The geometry of a highly active 4-benzyl-1,3-thiazole anti-inflammatory agent was optimized using the MM2 force field to better understand its conformational preferences. tandfonline.com These computational approaches provide a rational basis for molecular design, allowing for the prioritization of synthetic targets with a higher probability of success.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a ligand (like a thiazole derivative) within the active site of a target protein.

Research on various thiazole derivatives has employed molecular docking to elucidate their mechanism of action against several protein targets. For instance, studies on 2,4-disubstituted thiazoles have used docking to investigate their affinity for microbial enzymes like glucosamine-6-phosphate synthase. These studies often reveal that specific substitutions on the thiazole ring, such as nitro (NO2) and methoxy (OCH3) groups on an associated phenyl ring, can significantly enhance binding affinity. researchgate.net Similarly, docking simulations of thiazole carboxamide derivatives against cyclooxygenase (COX) enzymes have helped to rationalize their inhibitory activities and selectivity. nih.gov

The binding interactions typically observed for thiazole-based compounds involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking with aromatic residues in the protein's active site. For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues (like Arginine or Lysine), while the benzyl group can engage in hydrophobic interactions within a nonpolar pocket of the binding site. The thiazole ring itself can participate in various non-covalent interactions. The predicted binding affinity, often expressed as a docking score or in units of energy (kcal/mol), provides a quantitative estimate of the ligand's potency. dergipark.org.tr For example, docking studies on other thiazole derivatives have reported binding affinities ranging from -6.6 to -8.1 kcal/mol against certain targets.

| Thiazole Derivative Class | Protein Target | Key Interacting Residues (Examples) | Predicted Binding Affinity (Range) | Reference |

|---|---|---|---|---|

| 5-benzyl-4-thiazolinone derivatives | Influenza Neuraminidase (NA) | TRP178, ARG152, ARG292, ARG371, TYR406 | Not specified in abstract | nih.gov |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 integrin | Not specified in abstract | -7.7 kcal/mol | dergipark.org.tr |

| 2-aryl-4H- nih.govuni.lu-thiazolo[4,5-b]indoles | Mycobacterium tuberculosis enoyl-ACP reductase | Not specified in abstract | Not specified in abstract | researchgate.net |

| Thiazole carboxamide derivatives | COX-1 and COX-2 Enzymes | Not specified in abstract | Not specified in abstract | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors—physicochemical properties of a molecule quantified by its structure—QSAR models can predict the activity of new, unsynthesized compounds.

For thiazole derivatives, QSAR studies have been instrumental in identifying the structural features that govern their biological effects, such as antimicrobial or enzyme inhibitory activity. researchgate.net These models often reveal the importance of specific descriptors. For example, 2D-QSAR studies on thiazolidine-4-carboxylic acid derivatives showed that electrostatic and steric properties have a predominant influence on their biological activity as neuraminidase inhibitors. researchgate.net Similarly, studies on 2,4-disubstituted thiazoles identified the molecular connectivity index (2χv) and Kier's shape index (kα3) as key parameters for antimicrobial activity. researchgate.net

A typical QSAR model is represented by a linear or non-linear equation that links activity (e.g., pIC50, the negative logarithm of the half-maximal inhibitory concentration) to calculated descriptors. The statistical robustness of these models is evaluated using parameters like the correlation coefficient (r²) and the cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good predictive ability. researchgate.net These models guide medicinal chemists in deciding which modifications to the core structure, such as adding electron-withdrawing or bulky groups, are most likely to enhance the desired biological activity. nih.gov

| Descriptor Type | Descriptor Name/Class | Influence on Activity | Reference |

|---|---|---|---|

| Topological | Molecular Connectivity Index (2χv) | Correlates with antimicrobial activity | researchgate.net |

| Shape | Kier's Shape Index (kα3) | Important for interaction with target sites | researchgate.net |

| Electronic/Electrostatic | VAMP Nuclear Energy, VAMP Polarization | Predominant influence on neuraminidase inhibition | researchgate.net |

| Steric | Molecular Refractivity | Significant factor in neuraminidase inhibition | researchgate.net |

| 3D (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Used to generate 3D contour maps for guiding structural modifications | nih.gov |

In Silico ADMET Profiling and Pharmacokinetic Predictions

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these properties using computational models, allowing for the early identification of candidates with poor drug-like characteristics.

For thiazole-based compounds, ADMET predictions are a standard component of the design process. nih.govnih.gov These analyses typically assess compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Most small-molecule thiazole derivatives are designed to adhere to these rules. mdpi.com

Metabolism is another critical aspect, with predictions often focusing on the potential for the compound to inhibit major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). mdpi.com Inhibition of these enzymes can lead to adverse drug-drug interactions. Studies on various thiazole derivatives show varied profiles, with some predicted to be inhibitors of specific CYP isoforms while others are not. mdpi.com Toxicity predictions, such as the AMES test for mutagenicity and cardiotoxicity (e.g., hERG inhibition), are also performed to flag potential safety liabilities early in the discovery pipeline. The goal is to design molecules like this compound to have a balanced profile of high efficacy and good pharmacokinetic and safety properties. afjbs.com

| Parameter | Description | Desirable Range/Outcome for Oral Drugs |

|---|---|---|

| Molecular Weight (MW) | The mass of the molecule. | < 500 Da |

| logP (Lipophilicity) | The logarithm of the octanol-water partition coefficient. | < 5 |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 |

| CYP Inhibition | Prediction of inhibition of cytochrome P450 enzymes. | No significant inhibition of major isoforms (e.g., 3A4, 2D6) |

| hERG Inhibition | Prediction of blockage of the hERG potassium ion channel. | Non-inhibitor (low risk of cardiotoxicity) |

| AMES Mutagenicity | Prediction of the compound's potential to cause DNA mutations. | Non-mutagenic |

Conformational Analysis and β-turn Propensity

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation, known as the bioactive conformation, which allows it to bind effectively to its target.

A β-turn is a specific type of secondary structure in proteins and peptides where the polypeptide chain reverses its direction. plos.org These turns are critical for protein folding and molecular recognition processes. A β-turn is defined as a four-residue segment where the distance between the α-carbons of the first and fourth residues (Cα1-Cα4) is less than 7 Å. plos.org The propensity of a sequence or a small molecule to adopt such a turn is a key factor in its biological function, particularly for intrinsically disordered proteins involved in phase separation. nih.govnih.gov

While this compound is not a peptide, its rigid thiazole core and flexible benzyl and carboxylic acid groups allow it to exist in various conformations. In the context of peptidomimetics, non-peptidic scaffolds like the thiazole ring can be designed to mimic the structure of a β-turn. Such mimetics are valuable as they can reproduce the biological activity of a peptide while having improved stability and bioavailability. Conformational analysis of this compound would involve computational methods to determine its preferred three-dimensional shape and assess whether it can spatially arrange its key functional groups (the benzyl ring and carboxylic acid) to mimic the side chains of amino acids in a natural β-turn. This analysis helps in understanding how the molecule might interact with protein surfaces that recognize specific turn structures.

Applications in Drug Discovery and Development

2-Benzyl-1,3-thiazole-4-carboxylic acid as a Lead Compound for Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The this compound core has served as a foundational structure for the development of targeted inhibitors for various enzymes.

Research has identified this scaffold in the design of xanthine (B1682287) oxidase inhibitors, which are crucial in managing conditions associated with hyperuricemia, such as gout. nih.gov By designing structural analogs of the established drug febuxostat, which also contains a thiazole (B1198619) ring, researchers have explored derivatives of 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid. nih.gov This work underscores the value of the benzylthiazole core as a promising template for generating new enzyme inhibitors.

Using a lead compound as a blueprint, medicinal chemists employ analogue-based drug design to synthesize new molecules with enhanced therapeutic properties. A notable example involves the development of potential anti-inflammatory agents based on a 4-benzyl-1,3-thiazole scaffold. nih.govtandfonline.com In this research, the molecular architecture was inspired by Darbufelone, a known dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), and Romazarit, another anti-inflammatory agent. nih.govtandfonline.com

The synthesis strategy involved creating two distinct series of derivatives by modifying the second position of the thiazole ring. tandfonline.comtandfonline.com

Aryl Amino Series: This series incorporated various substituted phenyl amino groups at the C2 position.

Carbalkoxy Amino Series: This series featured carbalkoxy amino side chains at the same position. tandfonline.comtandfonline.com

The fifth position of the thiazole ring was also substituted with different phenyl carbonyl groups. tandfonline.com This systematic modification of the lead structure allowed for a thorough investigation of the structure-activity relationship (SAR), providing insights into which chemical features were most critical for biological activity.

Table 1: Examples of Synthesized 4-Benzyl-1,3-thiazole Analogs

| Compound ID | Substitution at Position 2 | Substitution at Position 5 |

|---|---|---|

| RS11 | 2-Anilino | 4-Methoxybenzoyl |

| RS31 | 2-(Carbethoxyamino) | Phenylcarbonyl |

| RS43 | 2-(Carbomethoxyamino) | 4-Chlorobenzoyl |

Lead optimization is a critical phase in drug discovery focused on refining the chemical structure of a lead compound to improve its efficacy, selectivity, and metabolic stability. In the development of the aforementioned 4-benzyl-1,3-thiazole anti-inflammatory agents, a key optimization strategy was the application of bioisosterism. nih.govtandfonline.com

The design was influenced by the clinical history of Romazarit, which was withdrawn from trials due to toxicity. nih.gov To circumvent this issue, researchers replaced a methylene (B1212753) (-CH2-) group with an amino (-NH-) linker at the second position of the thiazole scaffold. nih.govtandfonline.com This bioisosteric replacement was intended to alter the metabolic pathway of the new compounds, thereby avoiding the formation of potentially toxic metabolites. tandfonline.com

Comparative studies of the synthesized analogs revealed that the carbalkoxy amino series exhibited superior anti-inflammatory activity compared to the aryl amino series. nih.gov The compound designated RS31, which featured a carbethoxyamino side chain, emerged as the most potent in the series, highlighting a successful three-point pharmacophore: a benzyl (B1604629) group at position 4, a substituted phenyl carbonyl group at position 5, and an optimized side chain at position 2. nih.govtandfonline.com

Therapeutic Targets and Mechanisms of Action

The therapeutic effects of this compound derivatives are achieved by interacting with specific biological molecules, such as enzymes and receptors, and modulating their activity.

The benzylthiazole scaffold has been shown to interact with several key enzymes implicated in disease:

Xanthine Oxidase: Derivatives of 2-(benzylamino)-4-methylthiazole-5-carboxylic acid were designed to inhibit xanthine oxidase. nih.gov The inclusion of a methylene amine spacer was intended to provide a heteroatom that could facilitate hydrogen bonding within the enzyme's active site, a mechanism crucial for potent inhibition. nih.gov Several compounds in this series, notably 5j, 5k, and 5l, demonstrated significant xanthine oxidase inhibitory activity with IC50 values of 3.6, 8.1, and 9.9 μM, respectively. nih.gov

COX and LOX: The anti-inflammatory activity of the 4-benzyl-1,3-thiazole derivatives stems from their design as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX). nih.govtandfonline.com These enzymes are pivotal in the inflammatory cascade.

P2Y14 Receptor: The thiazole-4-carboxylic acid moiety has been incorporated into more complex structures to target other receptors. For instance, (thiazole-4-carbonyl)tryptophan was synthesized as part of a series of N-acyl tryptophan derivatives designed as antagonists for the P2Y14 receptor, which is involved in modulating immune responses and inflammatory processes. dovepress.com

By inhibiting their respective targets, these compounds modulate critical biological pathways:

Inflammatory Cascade: By inhibiting COX and LOX enzymes, the 4-benzyl-1,3-thiazole derivatives interrupt the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators that drive the host's response to injury and inflammation. nih.govtandfonline.com This dual-action approach offers the potential for broad anti-inflammatory effects.

Purinergic Signaling: Antagonists of the P2Y14 receptor, which incorporate a thiazole structure, can modulate immune and inflammatory responses by interfering with purinergic signaling pathways. dovepress.com Activation of P2Y14R is linked to intracellular signaling that suppresses cAMP production and plays a role in various inflammatory disorders. dovepress.com

Preclinical Development Considerations

A crucial aspect of preclinical development is evaluating the metabolic fate and potential toxicity of a drug candidate. The design of the 4-benzyl-1,3-thiazole derivatives provides a salient case study in this regard. The decision to incorporate an NH linker as a bioisostere for a CH2 group was a deliberate strategy to enhance metabolic stability and preemptively address toxicity concerns. nih.govtandfonline.com This approach was informed by the failure of a previous structurally related compound, Romazarit, which was withdrawn from clinical trials due to adverse effects linked to its metabolic profile. nih.gov By designing molecules that are less likely to generate reactive or toxic metabolites, researchers aim to improve the safety profile, a critical consideration for advancing a compound toward clinical trials. tandfonline.com

Future Directions and Research Opportunities

Exploration of New Biological Activities

The thiazole (B1198619) nucleus is a versatile pharmacophore known to exhibit a wide array of biological effects. nih.gov Derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. sciencescholar.usnih.govglobalresearchonline.net Future research should systematically screen 2-Benzyl-1,3-thiazole-4-carboxylic acid and its novel analogues against a diverse panel of biological targets.

Potential areas for exploration include:

Anticancer Activity: Thiazole-containing compounds like Dasatinib are established anticancer drugs. nih.gov Studies on other thiazole carboxamide derivatives have shown cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer. mdpi.com Investigating the antiproliferative and cytotoxic effects of this compound against a broad spectrum of human cancer cell lines is a high-priority research avenue.

Anti-inflammatory Effects: Thiazole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. acs.orgnih.gov Evaluating this compound for COX-1 and COX-2 inhibitory activity could reveal its potential for treating inflammatory disorders. sciencescholar.us

Antimicrobial and Antifungal Properties: The thiazole scaffold is present in compounds with potent antibacterial and antifungal properties. nih.gov Screening against clinically relevant pathogens, including drug-resistant strains, could identify new leads for infectious disease therapies. nih.gov

Neurological and Metabolic Disorders: Certain thiazole analogues have been developed as central nervous system agents, such as Pramipexole for Parkinson's disease. nih.gov Others have been investigated as novel inhibitors for targets like sodium-glucose cotransporter-2 (SGLT2), relevant to diabetes. nih.gov These precedents suggest that the biological activity of this compound may extend to neurological or metabolic diseases.

Development of Advanced Synthetic Methodologies

Efficient and versatile synthesis is crucial for drug discovery and development. While classical methods like the Hantzsch synthesis are foundational for creating the thiazole ring, future work should focus on developing more advanced and efficient methodologies for synthesizing this compound and its derivatives. researchgate.net

Key research opportunities include:

One-Pot Reactions: Developing one-pot synthesis protocols where multiple reaction steps are performed in the same vessel can improve efficiency, reduce waste, and lower costs compared to traditional multi-step procedures. google.com

Green Chemistry Approaches: Employing environmentally benign solvents, catalysts, and reaction conditions will be critical for sustainable manufacturing. This includes exploring water-based synthesis or using catalysts that can be easily recovered and reused.

Combinatorial Chemistry: Utilizing combinatorial approaches to generate large libraries of derivatives by systematically modifying the benzyl (B1604629) and carboxylic acid moieties can accelerate the discovery of compounds with enhanced activity and optimized pharmacokinetic profiles. bohrium.com

The table below summarizes IC50 values for some related thiazole derivatives, illustrating the potency that can be achieved within this class of compounds.

| Compound Class | Target | IC50 Value |

| Thiazole Carboxamide Derivative | COX-2 | 0.958 µM |

| Thiazole Carboxamide Derivative | COX-1 | 0.239 µM |

| Thiazole-based Compound | VEGFR-2 | 0.15 µM |

| Thiazole Derivative | MCF-7 Cancer Cell Line | 2.57 µM |

| Thiazole Derivative | HepG2 Cancer Cell Line | 7.26 µM |

This table presents data for various thiazole derivatives to indicate the potential biological activity of the scaffold. Data is compiled from multiple studies. mdpi.comnih.gov

Leveraging Computational Approaches for De Novo Design

Computational tools are indispensable in modern drug design, offering a rational approach to developing new therapeutic agents. For this compound, in silico methods can guide the design of new analogues with superior efficacy and safety profiles.

Future computational research should focus on:

Molecular Docking: These studies can predict how derivatives of this compound bind to specific biological targets, such as enzyme active sites. mdpi.comnih.gov This provides insights into the molecular basis of their activity and helps in designing molecules with improved binding affinity.

Virtual Screening: Large chemical databases can be computationally screened to identify new derivatives that are likely to be active against a target of interest, prioritizing which compounds to synthesize and test in the lab. plos.org

Pharmacophore Modeling: By identifying the key structural features required for a specific biological activity, pharmacophore models can guide the design of novel molecules that retain these essential features while having improved drug-like properties.

ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net

Potential for Combination Therapies

Combining therapeutic agents with different mechanisms of action is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Thiazole derivatives, such as those that act as COX-2 inhibitors, have been shown to have the potential to work synergistically with existing anticancer drugs. This opens up the possibility of using this compound or its future analogues as part of a multi-drug regimen. Future research should explore its efficacy in combination with standard-of-care chemotherapies or targeted agents to identify potential synergistic interactions that could lead to improved treatment outcomes and reduced drug resistance.

Translational Research and Clinical Implications

The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to clinical practice. For this compound, this pathway involves several critical stages. After identifying a robust biological activity, extensive preclinical development is required. This includes lead optimization to enhance potency and selectivity, in-depth pharmacokinetic and toxicology studies in animal models, and the development of a scalable synthesis process.

A noteworthy aspect of related compounds is that some thiazolidine-4-carboxylic acids are known to act as prodrugs of cysteine, which can offer protective effects, particularly for the liver. nih.gov Investigating whether this compound or its metabolites have similar properties could uncover additional therapeutic benefits. If a lead candidate demonstrates a strong safety and efficacy profile in preclinical studies, it could then advance to human clinical trials, representing a significant step toward addressing unmet medical needs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-benzyl-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation of substituted benzaldehydes with thiazole precursors under acidic reflux conditions. For example, in analogous thiazole syntheses, benzaldehyde derivatives are reacted with thiazole intermediates (e.g., 4-amino-1,2,4-triazoles) in ethanol with glacial acetic acid as a catalyst, followed by reflux (4–6 hours) and solvent removal under reduced pressure . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and temperature to improve yield. Characterization via -NMR and LC-MS is critical to confirm product purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- -NMR and -NMR : To confirm the benzyl substituent (aromatic protons at δ 7.2–7.4 ppm) and carboxylic acid group (downfield shift ~δ 12–13 ppm) .

- FT-IR : Detect characteristic bands for C=O (1680–1720 cm) and thiazole ring vibrations (1550–1600 cm) .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods during synthesis due to potential irritant vapors .

- Storage : Store at room temperature in airtight containers, away from oxidizers and moisture .

- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific bioactivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock or GOLD to predict binding affinity to target proteins (e.g., kinases or enzymes). For example, thiazole derivatives have been docked into Trypanosoma cruzi trans-sialidase (TcTS) active sites to prioritize synthesis .

- ADMET Prediction : Tools like SwissADME evaluate drug-likeness (Lipinski’s Rule of Five) and toxicity risks .

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to refine structural modifications .

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Re-evaluate Assay Conditions : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant pH, temperature, and cofactors. Discrepancies may arise from non-optimal assay parameters .

- Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that alter activity .

- Crystallography : Solve co-crystal structures of the compound bound to its target to validate docking poses and identify steric clashes not modeled computationally .

Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via HPLC. Use NADPH cofactors to assess cytochrome P450-mediated metabolism .

- Stable Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways using mass spectrometry .

- Pharmacokinetic Profiling : Administer the compound to rodent models and measure plasma half-life, bioavailability, and tissue distribution .

Q. How can structural analogs of this compound be designed to improve solubility without compromising target binding?

- Methodological Answer :

- Prodrug Approach : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form .

- PEGylation : Introduce polyethylene glycol (PEG) chains to the benzyl group to increase hydrophilicity .

- Co-crystallization Studies : Identify non-critical regions of the molecule (e.g., para-position of the benzyl ring) for introducing polar substituents like hydroxyl or amine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.